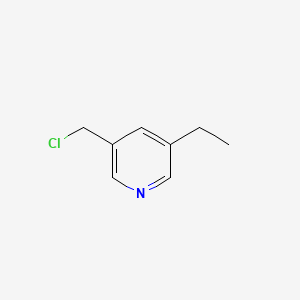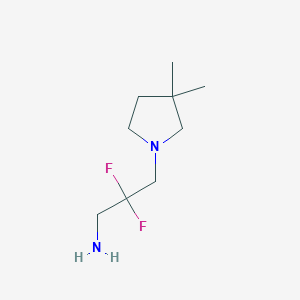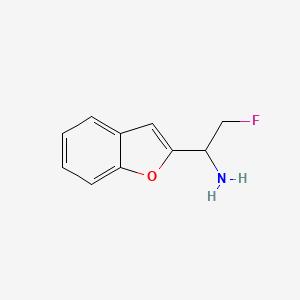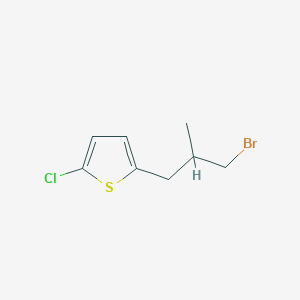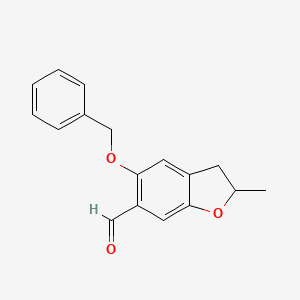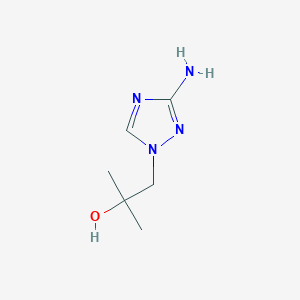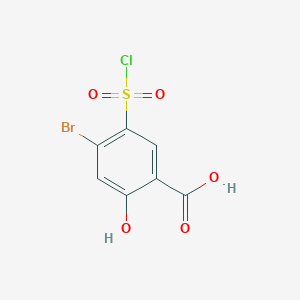
4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid is an organic compound with a complex structure that includes bromine, chlorine, sulfur, and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of 2-hydroxybenzoic acid, followed by chlorosulfonation. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, or the compound can be reduced to remove the halogen atoms.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to interact with other molecules, making it useful in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid
- 4-Bromo-5-(chlorosulfonyl)-2-fluorobenzoic acid
- 4-Bromo-5-(chlorosulfonyl)-2-nitrobenzoic acid
Uniqueness
4-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid is unique due to the presence of the hydroxyl group, which imparts specific chemical properties and reactivity. This differentiates it from similar compounds that may have different substituents, such as methyl, fluorine, or nitro groups, which can alter their chemical behavior and applications.
Propiedades
Número CAS |
1221724-70-4 |
|---|---|
Fórmula molecular |
C7H4BrClO5S |
Peso molecular |
315.53 g/mol |
Nombre IUPAC |
4-bromo-5-chlorosulfonyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4BrClO5S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2,10H,(H,11,12) |
Clave InChI |
LBRWPXCVGDICPK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-1-azaspiro[4.4]nonan-4-amine](/img/structure/B13156729.png)
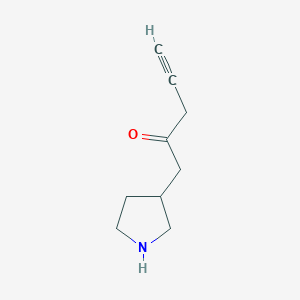
![5-Amino-3-[(2-methylbutoxy)methyl]pentanoic acid](/img/structure/B13156733.png)

